4-(3-Hydroxyphenoxy)benzoic acid
Overview
Description
4-(3-Hydroxyphenoxy)benzoic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and contains a hydroxyphenoxy group attached to the benzene ring
Preparation Methods
4-(3-Hydroxyphenoxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-(3-methoxyphenoxy)benzoic acid with hydrogen bromide in acetic acid . This reaction results in the demethylation of the methoxy group, yielding this compound. Another method involves the condensation of this compound with piperazine using N-ethylcarbodiimide hydrochloride and hydroxy benzotriazole as catalysts .
Chemical Reactions Analysis
4-(3-Hydroxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group or other reduced forms.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-(3-Hydroxyphenoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antagonistic properties at the κ opioid receptor involve inhibition of agonist-stimulated binding, which affects the receptor’s signaling pathways . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
4-(3-Hydroxyphenoxy)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3-phenoxybenzoic acid: This compound has a similar structure but differs in the position of the hydroxy and phenoxy groups.
3-(4-Hydroxyphenoxy)benzoic acid: Another isomer with the hydroxy and phenoxy groups in different positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-hydroxyphenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKCEDXZJIDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346822 | |
Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56183-35-8 | |
Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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